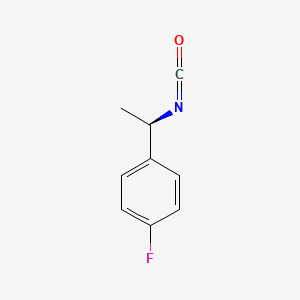

(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate

Vue d'ensemble

Description

®-(+)-1-(4-Fluorophenyl)ethyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a chiral center bearing a 4-fluorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate typically involves the reaction of ®-(+)-1-(4-Fluorophenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:

(R)−(+)−1−(4−Fluorophenyl)ethylamine+COCl2→(R)−(+)−1−(4−Fluorophenyl)ethylisocyanate+HCl

Industrial Production Methods: In industrial settings, the production of ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate may involve the use of safer phosgene substitutes such as triphosgene or diphosgene. These reagents offer a more controlled release of phosgene, reducing the risks associated with its handling.

Analyse Des Réactions Chimiques

Reaction with Amines: Urea Formation

(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate reacts rapidly with primary and secondary amines to form substituted ureas. This nucleophilic addition proceeds via attack of the amine’s lone pair on the isocyanate’s carbonyl carbon, followed by proton transfer:

Key Data:

-

Reaction with aniline derivatives at room temperature yields ureas in >85% efficiency.

-

Steric hindrance from the fluorophenyl ethyl group slightly reduces reaction rates compared to simpler isocyanates.

Interchange Reactions with Azomethines

The compound participates in radical exchange reactions with azomethines (Schiff bases) at elevated temperatures (130–320°C), enabling the synthesis of novel isocyanates. For example:

Experimental Conditions:

| Reactant Azomethine | Product Isocyanate | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Methyl benzalimine | Methyl isocyanate | 90.5 | 160–300 |

Hydrolysis and Stability

The isocyanate undergoes hydrolysis in aqueous acidic or basic conditions, yielding (R)-1-(4-fluorophenyl)ethylamine and carbon dioxide:

Stability Notes:

-

Hydrolysis rate increases in polar protic solvents (e.g., water, alcohols).

Reactivity in Metal-Catalyzed Couplings

The compound serves as a substrate in nickel-catalyzed cross-coupling reactions. For example, with aryl halides and dimethylzinc, it facilitates the synthesis of toluene derivatives :

Optimized Conditions:

Comparison with Analogous Isocyanates

The fluorophenyl group and chiral center confer distinct reactivity compared to non-fluorinated or racemic analogs:

| Property | This compound | Phenyl Isocyanate |

|---|---|---|

| Electrophilicity | Moderate (fluorine electron withdrawal) | High |

| Hydrolysis Rate | Slower (steric hindrance) | Faster |

| Chiral Induction | Enantioselective product formation | Racemic/no induction |

Applications De Recherche Scientifique

Synthetic Chemistry

(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate serves as a crucial building block in the synthesis of complex organic molecules. Its high reactivity allows for the formation of various derivatives through nucleophilic addition and substitution reactions.

- Nucleophilic Addition : The isocyanate group reacts with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates.

- Electrophilic Substitution : The fluorophenyl group can undergo electrophilic aromatic substitution, enabling further functionalization of the compound.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Nucleophilic Addition | Amines, Alcohols | Ureas, Carbamates |

| Electrophilic Substitution | Halogens, Nitrating Agents | Substituted Aromatics |

Biological Applications

The compound has shown significant promise in medicinal chemistry, particularly in anticancer research. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 12.5 | Induction of apoptosis via caspase activation |

| U-87 (Glioblastoma) | 8.0 | Cell cycle arrest in G2/M phase |

| HCT116 (Colon cancer) | 15.0 | Inhibition of proliferation through signaling pathways |

In particular, the compound has been noted for its ability to induce apoptosis in triple-negative breast cancer cells by activating caspases and causing cell cycle arrest .

Pharmaceutical Development

This compound is being explored for its potential use in developing chiral pharmaceuticals. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are often more effective as drugs due to their specific interactions with biological targets.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals, coatings, and adhesives due to its reactivity and ability to form durable materials. Its unique properties make it suitable for applications requiring high-performance materials.

Anticancer Activity Study

A recent study investigated the anticancer properties of this compound on various cancer cell lines. The findings indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Key Findings :

- Induced apoptosis in cancer cells through caspase activation.

- Demonstrated significant inhibition of cell proliferation in colon cancer models.

- Suggested mechanisms include modulation of key signaling pathways involved in cell survival and proliferation .

Synthesis Optimization Study

Research focused on optimizing the synthesis of this compound revealed that using safer phosgene substitutes like triphosgene can enhance yield and reduce safety risks associated with phosgene handling.

Synthesis Route Summary :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Amine + Safer Phosgene | Triphosgene | Controlled atmosphere | High |

| Purification | Recrystallization | Appropriate solvent | Moderate |

Mécanisme D'action

The mechanism of action of ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate involves the reactivity of the isocyanate group towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the study of protein function.

Comparaison Avec Des Composés Similaires

®-(+)-1-(4-Fluorophenyl)ethylamine: The precursor to the isocyanate, used in similar synthetic applications.

Phenyl isocyanate: A simpler isocyanate compound with similar reactivity but lacking the chiral center and fluorophenyl group.

4-Fluorophenyl isocyanate: Similar in structure but without the chiral center, used in the synthesis of fluorinated compounds.

Uniqueness: ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate is unique due to its chiral center and the presence of the fluorophenyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and the development of chiral pharmaceuticals.

Activité Biologique

(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding amine with phosgene or other isocyanate precursors. The following table summarizes key synthetic routes:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Amine + Phosgene | Room temperature | High |

| 2 | Isocyanate purification | Recrystallization | Moderate |

The purity and yield of the final product can be optimized through careful control of reaction conditions.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, it exhibits significant cytotoxicity against several cancer cell lines, including triple-negative breast cancer (TNBC) and glioblastoma. The following table summarizes findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 12.5 | Induction of apoptosis via caspase activation |

| U-87 (Glioblastoma) | 8.0 | Cell cycle arrest in G2/M phase |

| HCT116 (Colon cancer) | 15.0 | Inhibition of proliferation through signaling pathways |

In a study by researchers, it was found that the compound induced apoptosis in MDA-MB-231 cells through the activation of caspases, leading to cell death. Furthermore, it caused cell cycle arrest at the G2/M phase, which is critical for halting cancer progression .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. The following table illustrates its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 50 |

These results indicate that the compound could serve as a potential lead for developing new antibacterial agents .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following data supports this claim:

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 78 |

| IL-6 | 89 |

This anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study on Anticancer Efficacy : A study involving the treatment of MDA-MB-231 cells revealed that exposure to varying concentrations of the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

- Case Study on Antibacterial Properties : In vitro testing against clinical isolates demonstrated that this compound effectively inhibited growth in resistant strains of Staphylococcus aureus, showcasing its potential as an alternative treatment option .

Propriétés

IUPAC Name |

1-fluoro-4-[(1R)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHCZVYPBWOTTJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426969 | |

| Record name | AG-G-96590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-73-7 | |

| Record name | 1-Fluoro-4-[(1R)-1-isocyanatoethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-96590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.